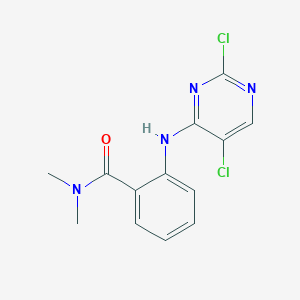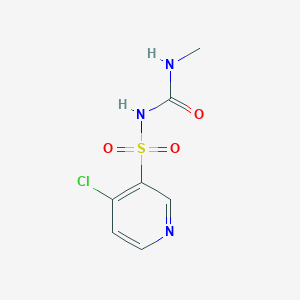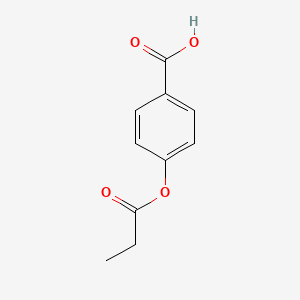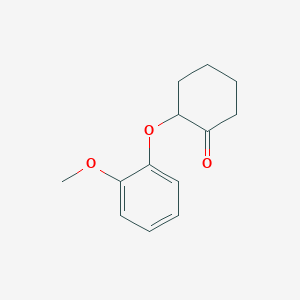![molecular formula C22H33N7 B13999854 N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine CAS No. 5730-26-7](/img/structure/B13999854.png)
N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- typically involves a multi-step process. One common method includes the reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile with triethylorthoester derivatives under reflux conditions . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may include the use of microwave irradiation and solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antioxidant, and neuroprotective agent.
Mechanism of Action
The mechanism of action of PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- involves its interaction with various molecular targets. It acts as an inhibitor of cAMP-phosphodiesterase, which plays a role in platelet aggregation and vascular function . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin (PGI2), contributing to its anti-inflammatory and antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms within the rings.
Uniqueness
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
5730-26-7 |
|---|---|
Molecular Formula |
C22H33N7 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H33N7/c1-4-10-17(11-5-1)24-19-18-16-23-21(28-12-6-2-7-13-28)25-20(18)27-22(26-19)29-14-8-3-9-15-29/h16-17H,1-15H2,(H,23,24,25,26,27) |
InChI Key |
NVASQZSWANCJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=NC(=NC=C32)N4CCCCC4)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


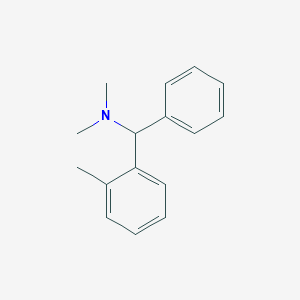
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
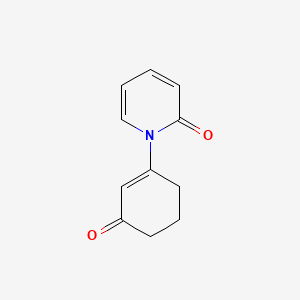
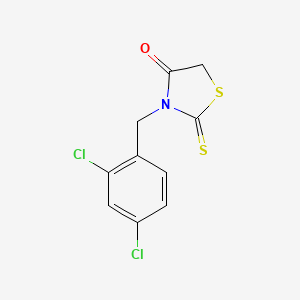
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
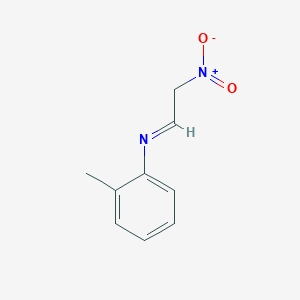
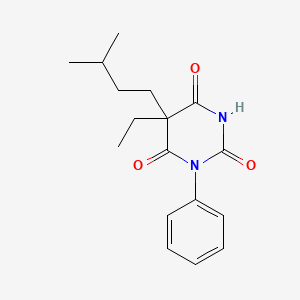

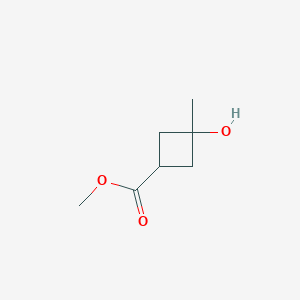
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
